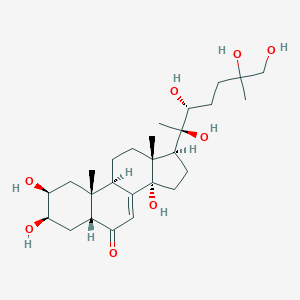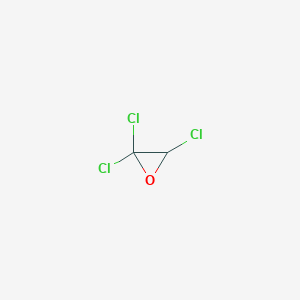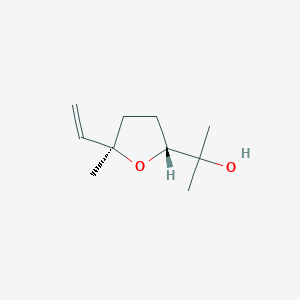
(E)-Furan linalool oxide
Overview
Description
(E)-Furan linalool oxide is an organic compound with the molecular formula C10H18O2. It is a chiral molecule with two stereocenters, making it an interesting subject for stereochemical studies. This compound is known for its unique structure, which includes an oxolane ring and a propanol group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Furan linalool oxide can be achieved through several methods. One common approach involves the reaction of a suitable oxirane with a vinyl Grignard reagent, followed by a ring-opening reaction to form the oxolane ring. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and a temperature range of -78°C to room temperature .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity. Common catalysts used in the industrial synthesis include Lewis acids and transition metal complexes .
Chemical Reactions Analysis
Types of Reactions
(E)-Furan linalool oxide undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: PCC, KMnO4, CrO3 (Chromium trioxide)
Reduction: LiAlH4, NaBH4
Substitution: SOCl2, PBr3
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, alkanes
Substitution: Alkyl halides
Scientific Research Applications
(E)-Furan linalool oxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (E)-Furan linalool oxide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The oxolane ring and the hydroxyl group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- (2R,5S)-2-Methyl-5-(prop-1-en-2-yl)-2-vinyltetrahydrofuran
- Agarospirol
- 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-, (2R-cis)
Uniqueness
(E)-Furan linalool oxide is unique due to its specific stereochemistry and the presence of both an oxolane ring and a propanol group. This combination of structural features makes it a valuable compound for studying stereochemical effects and for use as a chiral building block in organic synthesis .
Properties
CAS No. |
34995-77-2 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-[(2S,5S)-5-ethenyl-5-methyloxolan-2-yl]propan-2-ol |
InChI |
InChI=1S/C10H18O2/c1-5-10(4)7-6-8(12-10)9(2,3)11/h5,8,11H,1,6-7H2,2-4H3/t8-,10+/m0/s1 |
InChI Key |
BRHDDEIRQPDPMG-WCBMZHEXSA-N |
SMILES |
CC1(CCC(O1)C(C)(C)O)C=C |
Isomeric SMILES |
C[C@]1(CC[C@H](O1)C(C)(C)O)C=C |
Canonical SMILES |
CC1(CCC(O1)C(C)(C)O)C=C |
boiling_point |
201.00 to 202.00 °C. @ 760.00 mm Hg |
density |
0.932-0.942 |
Key on ui other cas no. |
34995-77-2 |
physical_description |
Colourless to slightly yellow liquid; Powerful sweet-woody penetrating aroma with floral undertones |
Pictograms |
Irritant |
solubility |
Soluble in oils Soluble (in ethanol) |
Synonyms |
trans-5-Ethenyltetrahydro-α,α,5-trimethyl-2-furanmethanol; Tetrahydro-α,α,5-trimethyl-5-vinyl-furfuryl Alcohol; rel-(2R,5R)-5-Ethenyltetrahydro-α,α,5-trimethyl-2-furanmethanol; (E)-Furanoid Linalool Oxide; (E)-Linalool Oxide; (E)-Linalool Oxide A; E- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


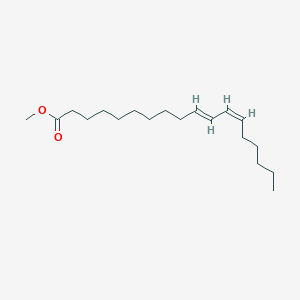


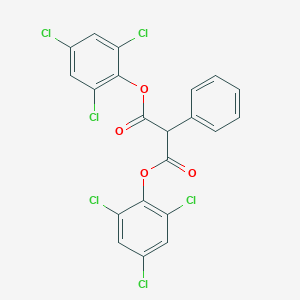
![2-[[Ethyl(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B106586.png)
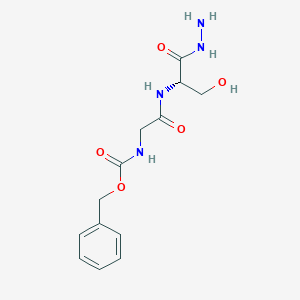

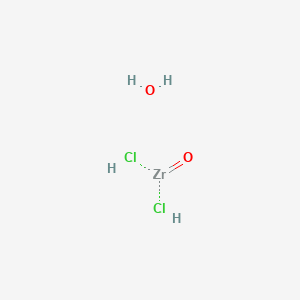
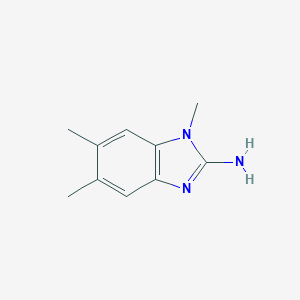
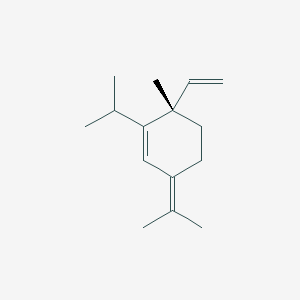
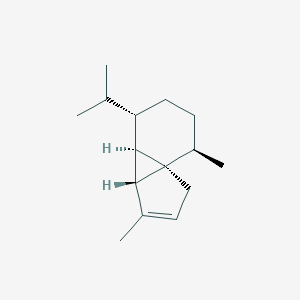
![2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid](/img/structure/B106617.png)
